molecular formula C32H38N4O9 B6303609 MeOSuc-Gly-Leu-Phe-AMC CAS No. 201854-05-9

MeOSuc-Gly-Leu-Phe-AMC

Cat. No. B6303609
CAS RN: 201854-05-9
M. Wt: 622.7 g/mol
InChI Key: ACVZSVFQDICQGT-DQEYMECFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“MeOSuc-Gly-Leu-Phe-AMC” is a peptide substrate used in various biochemical applications . It is a fluorogenic substrate for neprilysin 2 , an enzyme that plays a crucial role in the metabolism of regulatory peptides .


Molecular Structure Analysis

The molecular weight of “this compound” is 606.67, and its molecular formula is C32H38N4O8 . The sequence of the peptide is {MeOSuc}-Gly-Leu-Phe-{AMC} .


Chemical Reactions Analysis

“this compound” is a substrate of proteasomal . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .


Physical And Chemical Properties Analysis

The peptide is stored at a temperature below -15°C . The exact physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

MeOSuc-Gly-Leu-Phe-AMC has been studied for its potential use in scientific research. It has been found to be useful in a variety of applications, including as a substrate for enzyme assays, as a tool for studying protein-protein interactions, and as a tool for studying enzyme structure and function. It has also been used to study the structure and function of receptors and as an inhibitor of proteases.

Mechanism of Action

Target of Action

MeOSuc-Gly-Leu-Phe-AMC is primarily a peptide substrate for the proteasome . The proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. This process is crucial for maintaining the cell’s health and homeostasis .

Mode of Action

The compound interacts with the proteasome by fitting into its active site, which is designed to bind peptide substrates. Once bound, the proteasome’s enzymatic activity cleaves the compound, resulting in its degradation .

Biochemical Pathways

The degradation of this compound by the proteasome is part of the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of most proteins within the cell. The downstream effects of this pathway include the regulation of various cellular processes, including cell cycle, apoptosis, and DNA repair .

Pharmacokinetics

These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular effect of this compound’s action is the degradation of the compound itself, which can serve as a measure of proteasomal activity. On a cellular level, this contributes to the overall protein turnover and homeostasis within the cell .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme temperatures or pH levels could denature the compound or the proteasome, reducing efficacy. Additionally, the presence of other competitive inhibitors could reduce the compound’s ability to bind to the proteasome .

Advantages and Limitations for Lab Experiments

MeOSuc-Gly-Leu-Phe-AMC has several advantages for use in laboratory experiments. It is easy to synthesize, has a high purity, and is stable in a wide range of conditions. It is also relatively non-toxic and has a low cost. However, it is not suitable for use in vivo due to its potential toxicity.

Future Directions

MeOSuc-Gly-Leu-Phe-AMC has a wide range of potential future applications. It could be used to develop new drugs, to study the structure and function of proteins, to study the mechanism of action of drugs, and to study the structure and function of receptors. It could also be used to study the structure and function of enzymes, to study cell signaling pathways, and to study the structure and function of proteins involved in disease. In addition, it could be used to develop new diagnostic tests and treatments.

Synthesis Methods

MeOSuc-Gly-Leu-Phe-AMC is synthesized using a solid-phase method. The peptide is synthesized on a resin-bound linker, and the carboxyl group of the C-terminal amino acid is activated with dicyclohexylcarbodiimide (DCC). The peptide is then cleaved from the resin and deprotected using trifluoroacetic acid (TFA). The product is then purified by reverse-phase high-performance liquid chromatography (HPLC) to obtain a high-purity product.

properties

IUPAC Name

methyl 4-[[2-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N4O9/c1-18(2)13-24(35-28(39)17-33-27(38)11-12-29(40)44-4)32(43)36-25(15-20-5-8-22(37)9-6-20)31(42)34-21-7-10-26-23(16-21)19(3)14-30(41)45-26/h5-10,14,16,18,24-25,37H,11-13,15,17H2,1-4H3,(H,33,38)(H,34,42)(H,35,39)(H,36,43)/t24-,25-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVZSVFQDICQGT-DQEYMECFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N4O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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